molecular formula C37H48Cl2N4O B606878 Cyanine7 hydrazide CAS No. 2183440-61-9

Cyanine7 hydrazide

Cat. No. B606878
M. Wt: 635.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine7 hydrazide is a derivative of Cyanine7, a near-infrared (NIR) fluorescent dye . It’s an analog of Cy7® . This variety of heptamethine fluorophore contains a six-membered ring that rigidizes the polymethine chain, which allows to increase quantum yield by 20% compared to the parent structure . Cyanine7 hydrazide reacts with carbonyl groups , and is widely used for labeling peptides, proteins, and oligos etc .


Synthesis Analysis

While specific synthesis methods for Cyanine7 hydrazide were not found in the search results, it’s known that hydrazide reacts quickly and smoothly with aldehydes and ketones yielding stable hydrazone products .


Molecular Structure Analysis

Cyanine7 hydrazide has a unique structure that includes a six-membered ring which rigidizes the polymethine chain . This structure modification allows to increase the quantum yield by 20% compared to the parent structure .


Chemical Reactions Analysis

Cyanine7 hydrazide reacts quickly and smoothly with aldehydes and ketones, yielding stable hydrazone products . This reaction is also good for the labeling of glycoproteins after periodate oxidation .


Physical And Chemical Properties Analysis

Cyanine7 hydrazide appears as a dark green solid . It has a molecular weight of 924.92 and is soluble in DMSO . The excitation wavelength is 756 nm and the emission wavelength is 779 nm .

Scientific Research Applications

Fluorescent Labeling in Chromatography

  • Application : Cyanine fluorophores with hydrazide functionality are used as labeling reagents for aldehydes in liquid chromatography. This enables the use of visible diode laser-induced fluorescence detection in conventional-size liquid chromatography (Nuijens et al., 1995).

Near-Infrared Fluorescent Probes

  • Application : Cyanine dye derivatives, designed as ratiometric near-infrared fluorescent probes, can selectively react with significant changes in their fluorescent excitation/emission profiles. This enables their use in detecting analytes in water samples, living cells, and even visualization in living mice (Hu et al., 2013).

Functional Group Determination in Polymers

  • Application : Cyanine-based near-infrared fluorescent probes have been employed to determine functional groups in polymeric materials. They are particularly advantageous for polymers that are autofluorescent, strongly colored, or in strongly scattering polymer emulsions (Hofstraat et al., 1997).

Synthetic Sensing Systems in Membranes

  • Application : Cyanine hydrazides are utilized in synthetic sensing systems acting as transporters in lipid bilayer membranes. They react with hydrophobic analytes to produce amphiphiles, which can activate transporters in fluorogenic vesicles (Takeuchi et al., 2011).

Constitutional Dynamic Hydrogels

  • Application : In the field of supramolecular chemistry, cyanine hydrazides contribute to the formation of dynamic hydrogels based on guanine-quartet formation. These hydrogels can preferentially form certain acylhydrazone derivatives, demonstrating gelation-driven self-organization and component selection (Sreenivasachary & Lehn, 2005).

Chemosensors Based on Cyanine Platforms

  • Application : Cyanine platforms, including cyanine hydrazides, are significant in developing chemosensors due to their excellent photophysical properties, biocompatibility, and low toxicity. They have seen extensive application as bioimaging agents and in improving detection performance (Sun et al., 2016).

Protein Chemical Synthesis

  • Application : Cyanine hydrazides have been leveraged in protein chemical synthesis, where they function as intermediates for various synthesis and modification purposes, enhancing the efficiency and scope of native chemical ligation (Huang et al., 2016).

Molecular Dynamics in Hydrometallurgy

  • Application : In hydrometallurgy, cyanine hydrazides are part of molecular dynamics simulations to evaluate metal-cyanide anions in aqueous solutions, aiding in understanding the characteristics of various metal-cyanide complexes (Yin et al., 2011).

Cyanide Detection in Aqueous Medium

  • Application : Cyanine-based chemosensors have been designed for selective and sensitive detection of cyanide anion in aqueous mediums, enhancing the efficiency of detecting extremely toxic substances (Bouhadir et al., 2021).

Safety And Hazards

According to the safety data sheet, Cyanine7 hydrazide is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations, and it does not contain any hazardous substance at more than 1% by weight .

properties

CAS RN

2183440-61-9

Product Name

Cyanine7 hydrazide

Molecular Formula

C37H48Cl2N4O

Molecular Weight

635.72

IUPAC Name

N/A

SMILES

CC1(C)C(/C=C/C(CCC/2)=CC2=C\C=C3N(C)C4=CC=CC=C4C\3(C)C)=[N+](CCCCCC(N[NH3+])=O)C5=CC=CC=C51.[2Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cyanine7 hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanine7 hydrazide
Reactant of Route 2
Cyanine7 hydrazide
Reactant of Route 3
Cyanine7 hydrazide
Reactant of Route 4
Cyanine7 hydrazide
Reactant of Route 5
Cyanine7 hydrazide
Reactant of Route 6
Cyanine7 hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.